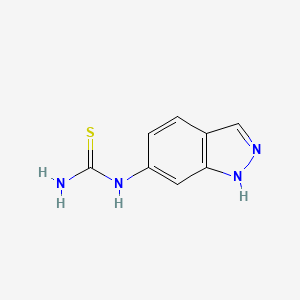

3,5-Bis(trifluoromethyl)-1,2-diaminobenzene

Vue d'ensemble

Description

3,5-Bis(trifluoromethyl)-1,2-diaminobenzene, also known as 3,5-Bis(trifluoromethyl)benzene-1,2-diamine, is an organic compound with a unique structure and a wide range of applications. It is a colorless to pale yellow liquid, with a boiling point of 85°C and a melting point of -22°C. It is soluble in organic solvents, such as ethanol and acetone, and has a low vapor pressure. Although it is not a naturally occurring compound, it has been synthesized and studied extensively in laboratories.

Applications De Recherche Scientifique

High Thermal Stability and Low Dielectric Constant Polyimides

- Application: Synthesis of polyimides with high thermal stability and low dielectric constants using 3,5-bis(trifluoromethyl) phenyl-2,4-diaminobenzene.

- Findings: These polyimides displayed good solubility, film forming ability, and notably low dielectric constants (2.68–3.20) and high glass transition temperatures (278–331 °C) (Zheng et al., 2021).

Safety in Preparation of Grignard Reagents

- Application: Safe preparation of 3,5-bis(trifluoromethyl)phenyl Grignard reagents.

- Findings: Developed a reliable and safe method for preparing these potentially explosive Grignard reagents, crucial in various synthetic processes (Leazer et al., 2003).

Nickel(II) and Copper(II) Complexes

- Application: Formation of nickel(II) and copper(II) complexes using compounds derived from 3,5-bis(trifluoromethyl)-1,2-diaminobenzene.

- Findings: Successful synthesis of these metal complexes, which are crucial in various chemical reactions (Rodríguez-Morgade & Torres, 1995).

Organometallic Synthesis

- Application: Use in organometallic synthesis as a starting material.

- Findings: Effective in synthesizing various synthetically useful organometallic intermediates (Porwisiak & Schlosser, 1996).

Novel Pesticides Synthesis

- Application: Key ingredient in the synthesis of novel pesticides like Bistrifluron.

- Findings: Critical for producing potent growth-retarding pesticides (Liu An-chan, 2015).

Electroactive Schiff Base Ligands

- Application: Utilized in electrochemical probes for DNA sensing.

- Findings: Efficient binding to double stranded DNA and helpful in electrochemical detection of specific DNA sequences (Revenga-Parra et al., 2007).

Photochemical Reactivity

- Application: Study of its photochemical reactivity and application in detection systems.

- Findings: Demonstrated photocatalyzed defluorination and was used in a specific photoreactor for detection purposes (Chaignon et al., 2005).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds with trifluoromethyl groups have been found to interact with various enzymes and receptors .

Mode of Action

It’s known that the trifluoromethyl group in similar compounds can enhance drug potency by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .

Analyse Biochimique

Biochemical Properties

3,5-Bis(trifluoromethyl)-1,2-diaminobenzene plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a substrate for certain oxidoreductases, which catalyze the oxidation-reduction reactions involving this compound. The interaction between this compound and these enzymes often involves the formation of transient intermediates, which are crucial for the catalytic process. Additionally, this compound can form complexes with metal ions, which can further influence its biochemical properties and interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate certain signaling pathways that lead to the upregulation of specific genes involved in cellular stress responses. Moreover, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate access. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been extensively studied. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing cellular stress responses and improving metabolic efficiency. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. These adverse effects are often dose-dependent and can be mitigated by careful dosage control and monitoring .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. This compound is metabolized by various enzymes, including cytochrome P450 oxidases, which catalyze its oxidation to form more water-soluble metabolites. These metabolites are then further processed and eventually excreted from the body. The interaction of this compound with these metabolic enzymes can influence the overall metabolic flux and the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, which facilitate its uptake and distribution within the cell. Once inside the cell, this compound can bind to intracellular proteins, which can influence its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization of this compound is often directed by specific targeting signals or post-translational modifications, which ensure its proper distribution within the cell. The subcellular localization of this compound can significantly influence its interactions with other biomolecules and its overall biochemical activity .

Propriétés

IUPAC Name |

3,5-bis(trifluoromethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F6N2/c9-7(10,11)3-1-4(8(12,13)14)6(16)5(15)2-3/h1-2H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLIJPMFMGTIAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378286 | |

| Record name | 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

367-65-7 | |

| Record name | 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Diamino-3,5-bis(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

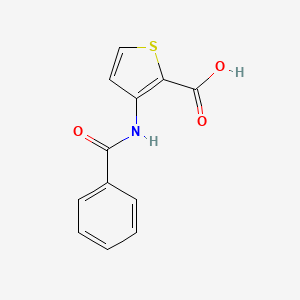

![Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B1303675.png)

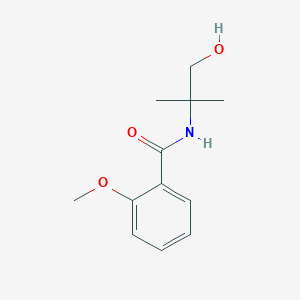

![2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]-benzenecarbonitrile](/img/structure/B1303677.png)

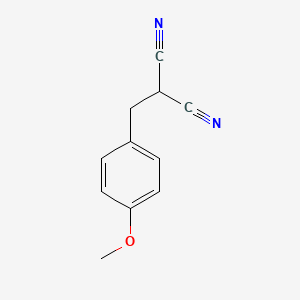

![Ethyl 2-methyl-5-oxo-1-[2-(2-thienyl)ethyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B1303686.png)

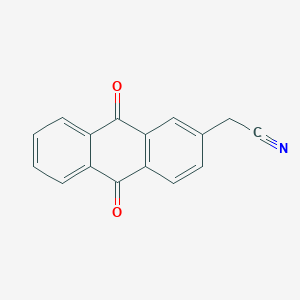

![2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile](/img/structure/B1303691.png)